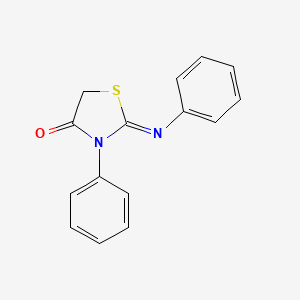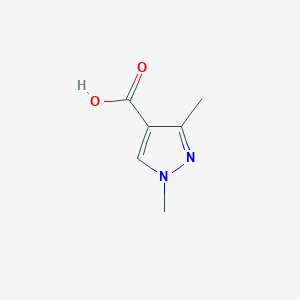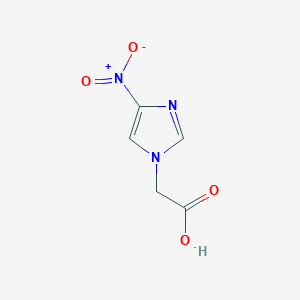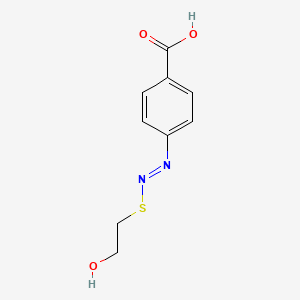![molecular formula C12H17N5O4 B1301308 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid CAS No. 626223-48-1](/img/structure/B1301308.png)
4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid” is a chemical compound with the molecular formula C12H17N5O4 . It is used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride), an organic triazine derivative, is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) .Chemical Reactions Analysis
DMTMM, a related compound, is commonly used for the activation of carboxylic acids, particularly for amide synthesis . It can also be used to synthesize other carboxylic functional groups such as esters and anhydrides .Scientific Research Applications
Biological Applications
Triazines and tetrazines are building blocks for biologically important organic molecules . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal .
Antitumor Properties
Some 1,3,5-triazines display important biological properties. For example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung breast and ovarian cancer .
Aromatase Inhibitory Activity
Significant aromatase inhibitory activity has been observed for 1,3,5-triazines of a certain structure .
Antiprotozoal Activity
The 1,3,5-triazine substituted polyamines have shown good in vitro activity against the protozoan parasite Trypanosoma brucei, the causative organism of Human African Trypanosomasis .
Click Chemistry
The structural scaffolds of tetrazines facilitate the development of click chemistry . They have expanded applications in the bio-orthogonal field .
Materials Chemistry and Biomedical Field
Tetrazines have applications in materials chemistry and the biomedical field .
Heterogeneous Catalysis
Triazine and tetrazines have great practical applications such as heterogeneous catalysis .
Energy-related Functions
Triazine and tetrazines also have energy-related functions .
Mechanism of Action
Target of Action
It is known that the compound has distinct molecular features that allow for the development of targeted therapies addressing a spectrum of health conditions, from neurological disorders to metabolic diseases .
Mode of Action
The mode of action of 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid involves the formation of active esters. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid are related to the formation of carboxylic acid derivatives. The compound plays a role in the formation of active esters, which are highly reactive and can undergo nucleophilic attacks .
Pharmacokinetics
It is known that the compound has a molecular weight of 29529 g/mol , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
It is known that the compound can inhibit the tyrosine kinase domain of cell-surface receptors .
Safety and Hazards
properties
IUPAC Name |
4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c18-10(19)9-13-11(16-1-5-20-6-2-16)15-12(14-9)17-3-7-21-8-4-17/h1-8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQFUXWZUXEQSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C(=O)O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361662 |
Source


|
| Record name | 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |
CAS RN |
626223-48-1 |
Source


|
| Record name | 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid](/img/structure/B1301229.png)







![4-[3-(2-Methylphenoxy)propyl]morpholine](/img/structure/B1301253.png)



